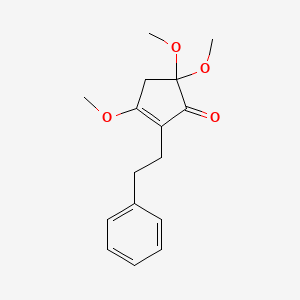
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones This compound is characterized by the presence of three methoxy groups and a phenylethyl group attached to a cyclopentene ring
Métodos De Preparación
The synthesis of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopentenone with appropriate methoxy and phenylethyl reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as 2-cyclopenten-1-one and 3,5,5-trimethyl-2-cyclopenten-1-one. These compounds share similar structural motifs but differ in their functional groups and substituents. The presence of methoxy and phenylethyl groups in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Número CAS |
62788-19-6 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3,5,5-trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H20O4/c1-18-14-11-16(19-2,20-3)15(17)13(14)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clave InChI |
SNGCCAHANIUQFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C(C1)(OC)OC)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















